2-[(4-Methylcyclohexyl)methyl]piperidine
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Overview
Description
2-[(4-Methylcyclohexyl)methyl]piperidine is an organic compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a piperidine ring substituted with a 4-methylcyclohexylmethyl group. It has a molecular formula of C₁₃H₂₅N and a molecular weight of 195.34 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylcyclohexyl)methyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methylcyclohexylmethyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-[(4-Methylcyclohexyl)methyl]pyridine using a palladium catalyst supported on alumina. This method allows for the selective reduction of the pyridine ring to a piperidine ring under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylcyclohexyl)methyl]piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield fully saturated products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated piperidine derivatives.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
2-[(4-Methylcyclohexyl)methyl]piperidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-[(4-Methylcyclohexyl)methyl]piperidine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methylcyclohexyl)methyl]pyridine: Similar structure but contains a pyridine ring instead of a piperidine ring.
4-Methylcyclohexylmethylamine: Lacks the piperidine ring and has a simpler structure.
N-Methylpiperidine: Contains a methyl group on the nitrogen atom of the piperidine ring.
Uniqueness
2-[(4-Methylcyclohexyl)methyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of a piperidine ring with a 4-methylcyclohexylmethyl group makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .
Properties
Molecular Formula |
C13H25N |
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Molecular Weight |
195.34 g/mol |
IUPAC Name |
2-[(4-methylcyclohexyl)methyl]piperidine |
InChI |
InChI=1S/C13H25N/c1-11-5-7-12(8-6-11)10-13-4-2-3-9-14-13/h11-14H,2-10H2,1H3 |
InChI Key |
CLTYRXUPGUFQDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)CC2CCCCN2 |
Origin of Product |
United States |
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